n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C14H16N2. It is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a methylated aniline group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)aniline typically involves the reaction of N-methylaniline with 2-vinylpyridine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions may include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Catalysts: Common catalysts include palladium or other transition metals.
Solvents: Organic solvents such as toluene or dichloromethane are often used.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(2-pyridin-2-ylethyl)aniline may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-methyl-N-(2-pyridin-2-ylethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-pyridin-2-ylethyl)amine
- N-methyl-N-(2-pyridin-2-ylethyl)benzylamine
- N-methyl-N-(2-pyridin-2-ylethyl)piperidine
Uniqueness
N-methyl-N-(2-pyridin-2-ylethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
6312-26-1 |
---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h2-9,11H,10,12H2,1H3 |
InChI Key |
KBMJIALIOLLWDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.